molecular formula C19H39N5O9 B1200575 Antibiotic JI-20A

Antibiotic JI-20A

Cat. No. B1200575
M. Wt: 481.5 g/mol
InChI Key: YQGZDAPJXRYYLX-ZFAMMYHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic JI-20A is an aminoglycoside.

Scientific Research Applications

Biosynthetic Pathways

  • Assembly of a Novel Biosynthetic Pathway : Ni et al. (2016) discuss the construction of a new biosynthetic pathway for high-level gentamicin B production, which uses JI-20A as a precursor. By disrupting specific genes and integrating others, they achieved a 14-fold increase in JI-20A production, which significantly enhanced the overall yield of gentamicin B (Ni et al., 2016).

  • Mechanistic Insights into Dideoxygenation : Li et al. (2021) provide insights into the dideoxygenation process in gentamicin biosynthesis, starting with the phosphorylation of JI-20A. This study illuminates the complex enzymatic actions that transform JI-20A into the gentamicin C complex, revealing key aspects of aminoglycoside antibiotic production (Li et al., 2021).

Fermentation and Production Enhancement

  • Effect of Amino Acids in Fermentation : Xu Li-lin (2002) studied the impact of different amino acids on the fermentation of JI-20A, finding that specific amino acids like methionine or leucine can enhance the production capability of the antibiotic JI-20A (Xu Li-lin, 2002).

  • Influence of Phosphate Concentration : Che Jian (2007) discovered that controlling the phosphate concentration during the biosynthesis phase of JI-20A can significantly enhance its production. Lower phosphate concentrations led to increased alkaline phosphatase activity and enhanced JI-20A production (Che Jian, 2007).

properties

Product Name

Antibiotic JI-20A

Molecular Formula

C19H39N5O9

Molecular Weight

481.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1

InChI Key

YQGZDAPJXRYYLX-ZFAMMYHGSA-N

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N)N)O

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O

synonyms

antibiotic JI 20A
antibiotic JI-20A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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